2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid
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Overview
Description
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is a complex organic compound that features both indole and benzoic acid moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . The chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorination: N-chlorosuccinimide (NCS) is commonly used for chlorination.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling: Palladium catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated indole derivatives and substituted benzoic acids, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting its effects . The chlorinated benzoic acid part may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
2-chloro-5-fluoropyrimidine: Shares the chlorinated benzoic acid moiety but has different applications and properties.
Uniqueness
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to its combined indole and chlorinated benzoic acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
835595-01-2 |
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Molecular Formula |
C15H8Cl3NO2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8Cl3NO2/c16-10-2-1-7(3-9(10)15(20)21)13-5-8-4-11(17)12(18)6-14(8)19-13/h1-6,19H,(H,20,21) |
InChI Key |
GOTDXXMFYCGSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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